4-(Trifluoromethyl)styrene

Catalog No.
S718977
CAS No.
402-50-6
M.F
C9H7F3
M. Wt
172.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)styrene

CAS Number

402-50-6

Product Name

4-(Trifluoromethyl)styrene

IUPAC Name

1-ethenyl-4-(trifluoromethyl)benzene

Molecular Formula

C9H7F3

Molecular Weight

172.15 g/mol

InChI

InChI=1S/C9H7F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2-6H,1H2

InChI Key

CEWDRCQPGANDRS-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)C(F)(F)F

Synonyms

4-VINYLBENZOTRIFLUORIDE;4-(TRIFLUOROMETHYL)STYRENE;4-(Trifluoromethyl)styrene,4-Vinylbenzotrifluoride;4-(Trifluoromethyl)styrene, stabilized with 0.1% 4-tert-butylcatechol, 98+%;4-(Trifluoromethyl)styrene 98%;4-(TrifluoroMethyl)styrene, 98%, stab.;4-

Canonical SMILES

C=CC1=CC=C(C=C1)C(F)(F)F

-(Trifluoromethyl)styrene, also known as para-trifluoromethylstyrene (PTFMS), is an organic compound with the formula C₉H₇F₃. It is a colorless liquid with a characteristic odor. PTFMS is a valuable intermediate in the synthesis of various functional materials and pharmaceuticals due to the unique properties imparted by the trifluoromethyl group (CF₃).

Applications in Polymer Science

  • High-performance polymers: PTFMS can be polymerized to form robust and heat-resistant polymers with excellent mechanical properties. These polymers find applications in aerospace, electronics, and automotive industries due to their lightweight nature, flame retardancy, and chemical stability. Source:
  • Specialty polymers: The trifluoromethyl group in PTFMS can be used to introduce specific functionalities into polymers, such as gas permeability, hydrophobicity, and biocompatibility. These tailored polymers are used in membranes, coatings, and biomedical devices. Source

Applications in Medicinal Chemistry

  • Pharmaceutical building block: PTFMS serves as a versatile building block for synthesizing various bioactive molecules, including potential drugs for cancer, inflammation, and neurodegenerative diseases. The trifluoromethyl group can enhance the drug's potency, metabolic stability, and membrane permeability. Source:
  • Radiopharmaceuticals: PTFMS can be radiolabeled with isotopes like ¹⁸F for positron emission tomography (PET) imaging. This allows researchers to track the fate of drugs and visualize biological processes in living organisms. Source

Other Applications

  • Liquid crystals: PTFMS derivatives are used in the development of liquid crystals with unique electro-optical properties, essential for display technologies and optical sensors. Source:
  • Organic electronics: PTFMS-based materials are being explored for organic field-effect transistors and organic light-emitting diodes due to their good charge transport properties and tunable optoelectronic characteristics. Source

4-(Trifluoromethyl)styrene, also known as 4-vinylbenzotrifluoride, is an organic compound with the chemical formula C₉H₇F₃. It is a colorless to light yellow liquid at room temperature and serves as a vital building block in organic synthesis []. Due to the presence of the trifluoromethyl group (CF₃), it exhibits unique properties that make it valuable in the development of novel materials and pharmaceuticals [].


Molecular Structure Analysis

The key feature of 4-(Trifluoromethyl)styrene is its structure. It consists of a styrene unit (a benzene ring with a vinyl group attached) with a trifluoromethyl group positioned at the para (4th) position on the benzene ring []. This structure offers several notable aspects:

  • Electron-withdrawing trifluoromethyl group: The CF₃ group is a strong electron-withdrawing substituent. It pulls electron density away from the double bond of the vinyl group, affecting its reactivity [].
  • Conjugation: The double bond of the vinyl group is conjugated with the benzene ring. This conjugation allows for delocalization of electrons, influencing the molecule's stability and reactivity [].

Chemical Reactions Analysis

4-(Trifluoromethyl)styrene is a versatile intermediate used in various organic syntheses. Here are some relevant reactions:

  • Polymerization: Due to the presence of the vinyl group, 4-(Trifluoromethyl)styrene readily undergoes polymerization reactions to form polymers with desirable properties like thermal stability and chemical resistance [].
  • Diels-Alder reaction: This reaction allows the formation of cyclic structures by reacting 4-(Trifluoromethyl)styrene with electron-rich dienophiles.

(Equation) Diels-Alder Reaction

4-(CF₃)C₆H₄CH=CH₂  + dienophile → cyclic adduct
  • Functionalization reactions: The vinyl group can undergo various functionalization reactions, such as hydrohalogenation, epoxidation, and thiol-ene addition, to introduce new functionalities into the molecule, leading to diverse applications [].

Physical And Chemical Properties Analysis

  • Melting point: Not readily available.
  • Boiling point: 65-66 °C at 40 mmHg [].
  • Density: 1.165 g/mL at 25 °C [].
  • Solubility: Insoluble in water, but soluble in most organic solvents [].
  • Stability: The presence of 4-tert-butylcatechol (a stabilizer) in commercially available forms enhances stability and prevents unwanted polymerization [].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-(Trifluoromethyl)styrene

Dates

Modify: 2023-09-12

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